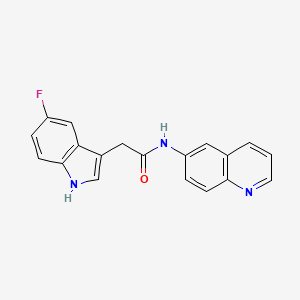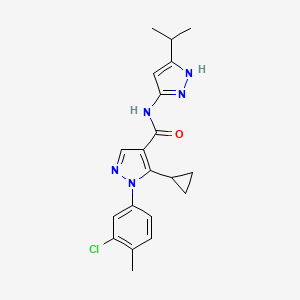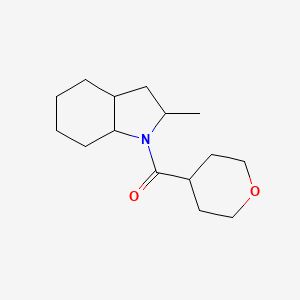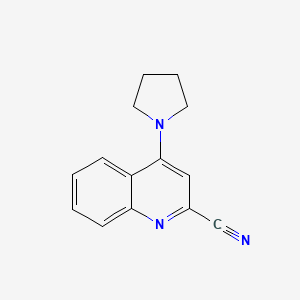![molecular formula C9H19NO3S B7563315 [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol involves its binding to the α7 nicotinic acetylcholine receptor and increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor and subsequent downstream effects such as increased neurotransmitter release and enhanced cognitive function.
Biochemical and Physiological Effects:
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol has been found to have various biochemical and physiological effects. Its modulation of the α7 nicotinic acetylcholine receptor has been shown to enhance cognitive function, improve memory, and increase attention span. It has also been found to have potential anti-inflammatory effects and may have therapeutic potential in various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol for lab experiments is its high purity and yield. This makes it an ideal compound for studying the effects of its modulation of the α7 nicotinic acetylcholine receptor. However, one limitation of this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol. One direction is to further explore its potential therapeutic effects in neurological and inflammatory disorders. Another direction is to investigate its effects on other nicotinic acetylcholine receptors and their potential therapeutic applications. Additionally, research could be done to optimize the synthesis method and reduce the cost of the compound, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of [1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol involves the reaction of pyrrolidine with 3-chloropropyl methyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield the final compound. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of the compound.
Applications De Recherche Scientifique
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol has been found to have various potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes such as learning and memory, and its modulation has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
[1-(3-methylsulfonylpropyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-14(12,13)7-3-6-10-5-2-4-9(10)8-11/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSKWPRNKDIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)
![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)


![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)